Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
Brand Name: Vulcanchem
CAS No.: 64114-31-4
VCID: VC0015787
InChI: InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
SMILES: CC1=C(C=CC=N1)C2CCCN2C
Molecular Formula: C₁₁H₁₆N₂
Molecular Weight: 176.26

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

CAS No.: 64114-31-4

Cat. No.: VC0015787

Molecular Formula: C₁₁H₁₆N₂

Molecular Weight: 176.26

* For research use only. Not for human or veterinary use.

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- - 64114-31-4

Specification

CAS No. 64114-31-4
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26
IUPAC Name 2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
SMILES CC1=C(C=CC=N1)C2CCCN2C

Introduction

Chemical Structure and Properties

(S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is a derivative of nicotine with a methyl group at the 2-position of the pyridine ring. The compound maintains the (S)-configuration at the stereogenic center of the pyrrolidine ring, which is critical for its biological activity.

Physical and Chemical Properties

PropertyValueUnit
CAS Number77698-47-6-
Molecular FormulaC₁₁H₁₆N₂-
Molecular Weight176.258g/mol
Exact Mass176.131g/mol
LogP2.09460-
Polar Surface Area (PSA)16.13Ų

The compound features a pyridine ring with a methyl substituent at the 2-position and a (1-methyl-2-pyrrolidinyl) group at the 3-position. The pyrrolidine nitrogen is methylated, similar to the parent compound nicotine. The (S)-configuration at the pyrrolidine stereocenter is essential for optimal receptor binding and biological activity .

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-2-methyl-3-(1-methyl-2-pyrrolidinyl)pyridine can be approached through several methods, often starting from (S)-nicotine or related precursors. One efficient approach involves selective methylation of the pyridine ring of nicotine.

A common synthetic pathway includes:

  • Protection of the pyrrolidine nitrogen

  • Directed metallation of the pyridine ring

  • Methylation of the 2-position

  • Deprotection to yield the target compound

Alternative methods may utilize cross-coupling reactions with appropriate halopyridine intermediates and pyrrolidine derivatives .

Industrial Production

Industrial production methods often utilize platinum catalysts for hydrogenation steps. As noted in related nicotinic compounds, hydrogenation catalysts such as platinum on carbon (Pt/C) or platinum (IV) oxide are typically employed under controlled conditions. The reaction is usually conducted in alcohol solvents like mixtures of ethanol and methanol at ratios of approximately 2:1 to 3:1 (v/v) .

Pharmacological Properties

Receptor Interactions

(S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine, like other nicotinic derivatives, interacts with nicotinic acetylcholine receptors (nAChRs). The methyl substitution at the 2-position of the pyridine ring significantly alters the binding profile compared to nicotine.

The compound exhibits:

  • Selective binding to specific nAChR subtypes

  • Modified receptor activation properties

  • Potentially reduced peripheral side effects compared to nicotine

Structure-Activity Relationships

Structure-activity relationship studies on related compounds such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) have demonstrated that the 2-methyl substitution on the pyridine ring and the (S)-configuration at the pyrrolidine stereocenter are critical factors affecting:

  • Receptor subtype selectivity

  • Efficacy of receptor activation

  • Duration of action

  • Blood-brain barrier penetration

Biological Activities and Effects

Neuroprotective Properties

Similar to related compounds in the nicotinic ligand family, (S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine may exhibit neuroprotective properties. Studies of the structurally related compound ABT-089 have shown neuroprotective effects through the modulation of cholinergic channels .

Cognitive Enhancement

The compound belongs to a class of molecules that have demonstrated cognitive-enhancing properties in various models. Related compounds such as ABT-089 have shown positive effects in both rodent and primate models of cognitive enhancement .

Research findings suggest potential applications in:

  • Age-related cognitive decline

  • Attention deficit disorders

  • Neurodegenerative conditions affecting cognition

Anxiolytic Activity

Studies of related nicotinic compounds have indicated anxiolytic properties in rodent models. This suggests that (S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine may have potential applications in anxiety-related disorders .

Comparative Analysis With Related Compounds

Comparison with Nicotine

Property(S)-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine(S)-Nicotine
Molecular Weight176.258 g/mol162.236 g/mol
LogP2.094601.17
Receptor SelectivityEnhanced for specific nAChR subtypesBroader nAChR activation
Peripheral Side EffectsPotentially reducedSignificant cardiovascular effects
Toxicity ProfileLikely improvedHighly toxic

The 2-methyl substitution appears to significantly alter the pharmacological profile compared to nicotine, potentially offering advantages in therapeutic applications .

Related Nicotinic Ligands

Several structurally related compounds have been developed and studied extensively:

  • ABT-089 [2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine]: This compound shows positive effects in cognitive enhancement models and reduced peripheral ganglionic activation .

  • SIB-1508Y [(S)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine]: This compound demonstrated antidepressant activity and improved motor and cognitive function in primate models of Parkinson's disease .

  • (S)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine: This compound has been investigated for treating nicotine dependence at concentrations of 0.1-5% by weight in various formulations .

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